molecular formula C24H26N2O5 B2402967 1-(2,5-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 847376-77-6

1-(2,5-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2402967
CAS No.: 847376-77-6
M. Wt: 422.481
InChI Key: MSEGSKYCXNBBCW-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core. Its structure includes a 2,5-dimethoxyphenyl group at position 1 and a 3-(dimethylamino)propyl substituent at position 2 (Fig. 1). This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The synthetic protocol is notable for its efficiency, mild conditions, and compatibility with diverse substituents, enabling the generation of libraries for drug discovery .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-25(2)12-7-13-26-21(17-14-15(29-3)10-11-18(17)30-4)20-22(27)16-8-5-6-9-19(16)31-23(20)24(26)28/h5-6,8-11,14,21H,7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEGSKYCXNBBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=C(C=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS Number: 879761-34-9) is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C25_{25}H34_{34}N2_{2}O6_{6}
  • Molecular Weight : 458.5 g/mol
  • Chemical Structure : The compound features a chromeno-pyrrole framework which is significant for its biological activity.

Table 1: Basic Properties of the Compound

PropertyValue
CAS Number879761-34-9
Molecular Weight458.5 g/mol
Molecular FormulaC25_{25}H34_{34}N2_{2}O6_{6}

Antioxidant Properties

Research indicates that derivatives of the chromeno[2,3-c]pyrrole structure exhibit antioxidant activity . This is particularly relevant in the context of oxidative stress-related diseases. The antioxidant properties are attributed to the ability of the compound to scavenge free radicals and reduce oxidative damage in cellular systems .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. For instance, it has been reported to act as a glucokinase activator, which is crucial in glucose metabolism and could have implications for diabetes management . Additionally, compounds within this class have been noted for their inhibitory effects on the main protease (Mpro) of SARS-CoV-2, suggesting antiviral properties .

Neuropharmacological Effects

The dimethylamino group in the structure suggests potential neuropharmacological effects . Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly regarding neurotensin receptors . This could open avenues for treating neurological disorders.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study demonstrated that derivatives of chromeno-pyrrole structures could reduce lipid peroxidation in vitro, indicating their potential as protective agents against cellular oxidative stress .
  • Glucokinase Activation : Research involving chromeno[2,3-c]pyrroles revealed that they could enhance glucokinase activity in liver cells, leading to improved glucose uptake and metabolism .
  • Antiviral Activity : In vitro assays showed that certain derivatives inhibited the replication of SARS-CoV-2 by targeting Mpro, highlighting their potential role in antiviral therapies .

Comparison with Similar Compounds

Structural Analogues within the Chromeno[2,3-c]pyrrole-dione Family

The compound is part of a library of 223 derivatives synthesized by Vydzhak et al. . Key structural variations among analogues include:

  • Aryl substituents : The 2,5-dimethoxyphenyl group distinguishes it from analogues with electron-withdrawing (e.g., halogens) or electron-donating (e.g., methyl, ethyl) aryl groups.
  • Amine-derived substituents: The 3-(dimethylamino)propyl side chain contrasts with alkyl (e.g., propyl, butyl) or benzyl groups in other derivatives.

Table 1: Comparison of Select Chromeno[2,3-c]pyrrole-dione Derivatives

Compound ID Aryl Substituent Amine Substituent Yield (%) Reaction Time (h)
Target Compound 2,5-Dimethoxyphenyl 3-(Dimethylamino)propyl 70–86* 1–2
1-(4-Chlorophenyl) derivative 4-Chlorophenyl Propyl 65–78 1.5–2
1-(Benzyl) derivative Benzyl 2-Methoxyethyl 43–68 2
1-(3-Nitrophenyl) derivative 3-Nitrophenyl Butyl 50–72 1.5

*Estimated based on the library’s yield range (43–86%) and substituent effects .

Key Observations :

  • Electronic Effects : Electron-rich aryl groups (e.g., methoxy) require longer reaction times (~2 h) compared to electron-deficient groups (e.g., nitro), which react faster (~1.5 h) .
  • Steric Effects : Bulky substituents (e.g., benzyl) reduce yields (43–68%) compared to linear alkyl chains (65–78%) .
  • Biological Potential: While specific data for the target compound is pending, the library’s structural diversity suggests tunable pharmacokinetic properties, such as solubility (enhanced by dimethylamino groups) and bioavailability .
Comparison with Other Polycyclic Heterocycles
2.2.1 Pyrrolo[3,4-c]pyrazol-6(1H)-ones

A related library of 223 pyrrolo[3,4-c]pyrazol-6(1H)-ones was synthesized via ring-opening of chromeno-pyrrole-diones . These compounds lack the fused chromene ring but retain the pyrrole-dione moiety. The target compound’s dimethylaminopropyl group may offer superior membrane permeability compared to simpler alkyl chains in pyrazolone derivatives.

2.2.2 Dihydronaphthalenyl-Pyrimidine-diones

Compounds like 1-(3,5-Dimethylphenyl)-5-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione () feature pyrimidine-dione cores instead of chromeno-pyrrole systems.

2.2.3 Trifluoromethoxy-Pyrroles

Derivatives such as 2,5-dimethyl-3-(2-N-substituted-1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles () prioritize trifluoromethoxy groups for metabolic stability. However, their simpler pyrrole rings lack the chromeno-dione scaffold’s rigidity, which may reduce binding affinity in certain applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(2,5-dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate derivatives, aryl aldehydes, and primary amines under mild conditions (e.g., ethanol or DMF as solvents, 60–80°C). Key steps include condensation, cyclization, and purification via recrystallization. Purity (>95%) is achieved using HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Critical parameters include stoichiometric ratios (1:1:1.1 for aldehyde:amine:diketone) and reaction time optimization (15–120 min) based on substituent electronic effects .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and dimethylamino protons (δ ~2.2–2.5 ppm). Carbonyl signals (C-3 and C-9) appear at δ 170–180 ppm.
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • FT-IR : Validate carbonyl stretches (~1680 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .

Q. How does the dimethylamino-propyl substituent influence solubility and reactivity?

  • Methodological Answer : The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, methanol) via tertiary amine protonation at physiological pH. Reactivity is modulated through steric hindrance and electron-donating effects, which reduce electrophilic substitution rates at the pyrrole core. Solubility can be quantified via shake-flask method (logP ~2.5–3.0) .

Advanced Research Questions

Q. What strategies resolve contradictory data on regioselectivity in chromeno-pyrrole derivatives during functionalization?

  • Methodological Answer : Contradictions in regioselectivity (e.g., C-4 vs. C-7 substitution) arise from competing electronic (resonance) and steric factors. Computational DFT studies (e.g., Gaussian 16, B3LYP/6-31G*) can predict preferential attack sites. Experimental validation involves synthesizing regioisomers and comparing HPLC retention times and NOESY correlations .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinase domains, GPCRs). Focus on hydrogen bonding with the 2,5-dimethoxyphenyl group and hydrophobic interactions with the chromene ring.
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on IC50 values using partial least squares regression. Key descriptors include molar refractivity and Hammett σ constants .

Q. What experimental protocols validate the compound’s mechanism of action in cellular assays?

  • Methodological Answer :

  • Kinase Inhibition : Use a luminescent ADP-Glo™ assay (Promega) with recombinant kinases (e.g., CDK2, EGFR). IC50 values are calculated via dose-response curves (0.1–100 μM).
  • Apoptosis Assays : Perform Annexin V/PI staining followed by flow cytometry in cancer cell lines (e.g., MCF-7, A549). Compare results with caspase-3/7 activation (Caspase-Glo® assay) .

Q. How can reaction yields be improved for large-scale synthesis without chromatography?

  • Methodological Answer : Optimize solvent systems (e.g., ethanol/water mixtures) for crystallization. Use Dean-Stark traps to remove water in condensation steps. Scale-up via continuous flow reactors (e.g., Uniqsis FlowSyn) with residence time <30 min and Teflon tubing (ID 1 mm) to minimize clogging .

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